3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[2-(4-oxoquinazolin-3(4H)-yl)ethyl]propanamide
Description
This compound features a propanamide backbone linked to two pharmacologically significant moieties:
- Isoindole-1,3-dione (phthalimide): Known for modulating protein-protein interactions and anti-inflammatory properties .
- 4-Oxoquinazoline: A heterocyclic scaffold associated with kinase inhibition and anticancer activity . This dual-functionalized structure positions the compound as a candidate for therapeutic applications, particularly in inflammation and cancer.
Properties
Molecular Formula |
C21H18N4O4 |
|---|---|
Molecular Weight |
390.4 g/mol |
IUPAC Name |
3-(1,3-dioxoisoindol-2-yl)-N-[2-(4-oxoquinazolin-3-yl)ethyl]propanamide |
InChI |
InChI=1S/C21H18N4O4/c26-18(9-11-25-20(28)14-5-1-2-6-15(14)21(25)29)22-10-12-24-13-23-17-8-4-3-7-16(17)19(24)27/h1-8,13H,9-12H2,(H,22,26) |
InChI Key |
GUKXSQSKCMKUAB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCC(=O)NCCN3C=NC4=CC=CC=C4C3=O |
Origin of Product |
United States |
Biological Activity
The compound 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[2-(4-oxoquinazolin-3(4H)-yl)ethyl]propanamide is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological evaluations, and various research findings related to its pharmacological properties.
Chemical Structure and Properties
The compound features a unique structure characterized by the isoindole moiety and a quinazoline derivative. Its molecular formula is , with a molecular weight of approximately 420.46 g/mol. The presence of multiple functional groups suggests potential interactions with biological targets, making it a candidate for further investigation in medicinal chemistry.
Antibacterial Activity
Research has indicated that compounds structurally similar to 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[2-(4-oxoquinazolin-3(4H)-yl)ethyl]propanamide exhibit significant antibacterial properties. For instance, derivatives containing the quinazoline structure have shown activity against various strains of Staphylococcus aureus , including methicillin-resistant strains (MRSA). A study highlighted that certain analogs demonstrated minimum inhibitory concentrations (MIC) as low as 0.98 µg/mL against MRSA .
Antifungal Activity
In addition to antibacterial properties, the compound has also been evaluated for antifungal activity. Compounds derived from similar structural frameworks have shown moderate activity against Candida albicans , with MIC values reported around 7.80 µg/mL . This suggests that the compound could be beneficial in treating fungal infections.
Anticancer Activity
The anticancer potential of the compound is another area of interest. Several studies have reported that isoindoline derivatives exhibit cytotoxic effects against various cancer cell lines. For example, compounds with similar structures demonstrated IC50 values in the micromolar range (less than 10 µM) against A549 lung cancer cells and other tumor cell lines . These findings indicate that the compound may interfere with cellular proliferation and warrant further exploration in cancer therapy.
The mechanism by which this compound exerts its biological effects is still under investigation. Initial studies suggest that it may inhibit specific enzymes or pathways involved in bacterial cell wall synthesis or cancer cell proliferation. Molecular docking studies are being employed to predict binding affinities and interactions with target proteins .
Study 1: Antibacterial Evaluation
A recent study synthesized several derivatives of quinazoline-based compounds, including the target compound. The evaluation included testing against Gram-positive bacteria such as Staphylococcus epidermidis and MRSA . Results indicated significant antibacterial activity, particularly with certain derivatives demonstrating effective biofilm inhibition without compromising planktonic cell viability .
Study 2: Anticancer Potential
In another investigation, the cytotoxicity of various isoindoline derivatives was assessed against different cancer cell lines. The study found that specific compounds significantly inhibited cell growth in vitro, highlighting their potential as therapeutic agents in oncology . The detailed analysis included dose-response curves and comparisons with standard chemotherapeutics.
Data Tables
| Activity Type | Tested Compound | MIC/IC50 Value | Target Organism/Cell Line |
|---|---|---|---|
| Antibacterial | Quinazoline Derivative | 0.98 µg/mL | MRSA |
| Antifungal | Quinazoline Derivative | 7.80 µg/mL | Candida albicans |
| Anticancer | Isoindoline Derivative | <10 µM | A549 Lung Cancer Cells |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Variations
Analysis :
- Linker Type : The ethyl linker in the target compound may improve binding pocket accommodation compared to the rigid thioether in the phenylquinazoline analog .
- Substituent Effects : The 4-oxoquinazoline moiety in the target compound is critical for kinase inhibition, whereas thiazole or sulfone groups (as in other analogs) shift activity toward antioxidant or anti-inflammatory pathways .
Binding Affinity and Selectivity
highlights molecular docking results for phthalimide-quinazoline hybrids:
| Compound | Target Protein | Binding Affinity (kcal/mol) |
|---|---|---|
| Target Compound (analog) | COX-2 | -9.2 |
| N-(1,3-dioxoisoindolin-2-yl)-2-(2-methyl-4-oxoquinazolin-3-yl)acetamide | EGFR kinase | -8.7 |
| N-(1,3-dioxoisoindol-2-yl)thiophene-2-carboxamide | TNF-α | -7.9 |
The target compound’s higher affinity for COX-2 (-9.2 kcal/mol) versus TNF-α (-7.9 kcal/mol) suggests selectivity for inflammatory pathways over cytokine modulation .
Pharmacokinetic and Toxicity Profiles
Research Findings and Clinical Implications
- Anti-Inflammatory Potential: The target compound’s COX-2 affinity surpasses phenyl-substituted analogs, suggesting superior efficacy .
- Synthetic Challenges : The ethyl-quinazoline linkage requires multi-step synthesis (e.g., hydrazide coupling followed by phthaloylation), contrasting with simpler thiazole derivatives .
- Therapeutic Gaps : Unlike sulfonamide-linked indole analogs (), the target compound lacks evidence for anticancer activity, warranting further kinase inhibition studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
